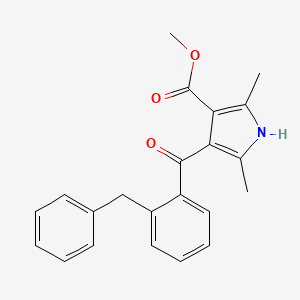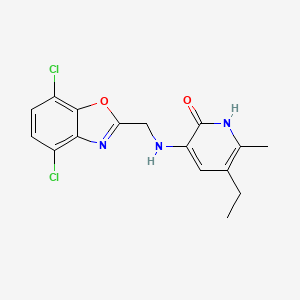
Methyl 4-(2-benzylbenzoyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate
Descripción general
Descripción
“Methyl 4-(2-benzylbenzoyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate” is a complex organic compound. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. The pyrrole ring is substituted with various functional groups including a benzylbenzoyl group and a methyl ester group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic pyrrole ring and the benzylbenzoyl group suggests that this compound may have interesting electronic properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aromatic pyrrole ring and the polar benzylbenzoyl and methyl ester groups could influence the compound’s solubility, melting point, and other physical properties .Aplicaciones Científicas De Investigación
L-type Ca2+ Channel Activator
FPL 64176 is known to be a potent activator of L-type Ca2+ channels . It has been shown to increase L-type CaV channel currents expressed in Xenopus oocytes . This makes it a valuable tool in the study of these channels and their role in various physiological processes.
Cardiac Research
In cardiac preparations, FPL 64176 has been used as a novel non-dihydropyridine Ca2+ channel activator . Its unique mechanism and site of action, distinct from those of (S)-Bay K 8644, make it a valuable tool in cardiac research .
Vascular Research
FPL 64176 has also found applications in vascular preparations . Its ability to activate Ca2+ channels can help in understanding the role of these channels in vascular smooth muscle contraction and other related processes.
Biochemical Assays
FPL 64176 can be used in biochemical assays to study the function of L-type Ca2+ channels . Its ability to increase the current of these channels can be used to assess their activity under various conditions.
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 4-(2-benzylbenzoyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO3/c1-14-19(20(15(2)23-14)22(25)26-3)21(24)18-12-8-7-11-17(18)13-16-9-5-4-6-10-16/h4-12,23H,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDMWHKZANMNXTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(N1)C)C(=O)OC)C(=O)C2=CC=CC=C2CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40153064 | |
| Record name | Methyl 2,5-dimethyl-4-(2-(phenylmethyl)benzoyl)-1H-pyrrole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40153064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(2-benzylbenzoyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate | |
CAS RN |
120934-96-5 | |
| Record name | Methyl 2,5-dimethyl-4-[2-(phenylmethyl)benzoyl]-1H-pyrrole-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120934-96-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fpl 64176 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120934965 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 2,5-dimethyl-4-(2-(phenylmethyl)benzoyl)-1H-pyrrole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40153064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FPL-64176 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UU89L306PO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary molecular target of FPL 64176?
A1: FPL 64176 primarily targets L-type voltage-gated calcium channels (LTCCs). [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q2: How does FPL 64176 interact with LTCCs and what are the downstream consequences?
A2: FPL 64176 binds to a distinct site on LTCCs, different from the dihydropyridine binding site. [, , ] This binding allosterically enhances calcium influx into cells by increasing channel open probability and prolonging open times. [, , , , , ] This ultimately leads to a variety of physiological responses, including increased smooth muscle contraction, enhanced cardiac contractility, and neurotransmitter release. [, , , , ]
Q3: How does the mechanism of action of FPL 64176 differ from that of dihydropyridine calcium channel activators like Bay K 8644?
A3: While both compounds activate LTCCs, they bind to distinct sites and exhibit different effects on channel kinetics. [, , , ] FPL 64176 slows both activation and inactivation of LTCCs, leading to a more sustained increase in intracellular calcium levels compared to Bay K 8644. [, , ] Additionally, FPL 64176 demonstrates higher efficacy in some systems. [, ]
Q4: Does FPL 64176 interact with ryanodine receptors (RyRs)?
A4: Research suggests that FPL 64176 can directly activate cardiac ryanodine receptors (RyR2), but not skeletal muscle RyRs (RyR1). [] This activation is thought to occur through increased calcium sensitivity of RyR2 inactivation. []
Q5: What is the molecular formula and weight of FPL 64176?
A5: The molecular formula of FPL 64176 is C21H21NO4 and its molecular weight is 351.4 g/mol. []
Q6: Is there any information available on the spectroscopic data for FPL 64176?
A6: While the provided research does not delve into detailed spectroscopic analysis, the synthesis of tritium-labeled FPL 64176 has been described. [] This indicates the potential for utilizing radioligand binding assays and other techniques for studying the compound.
Q7: What is the pharmacological profile of FPL 64176 in vitro?
A7: In vitro studies demonstrate that FPL 64176 induces concentration-dependent contraction in various smooth muscle preparations, including rat tail artery and guinea pig ileum. [, ] It also enhances contractility in cardiac preparations, prolongs action potential duration, and increases LTCC current amplitude in isolated cells. [, , , ] Notably, its effects are antagonized by calcium channel blockers like nifedipine. [, , , ]
Q8: How does FPL 64176 behave in vivo?
A8: In vivo studies in dogs show that intravenous administration of FPL 64176 significantly increases cardiac contractile force and blood pressure. [] These effects are partially attenuated by nifedipine pretreatment. []
Q9: Has FPL 64176 been tested in any disease models?
A9: FPL 64176 has been used in various disease models:
- Emesis: Research indicates that FPL 64176 induces vomiting in least shrews, suggesting a potential role for LTCCs in emesis. [, ]
- Pain: In rats, intrathecal sildenafil shows antinociceptive effects that are attenuated by FPL 64176, suggesting a possible involvement of LTCCs in pain modulation. []
Q10: How does the structure of FPL 64176 contribute to its activity?
A10: The benzoylpyrrole core structure of FPL 64176 is essential for its activity. [] Modifications to this core structure, as explored through structure-activity relationship studies, significantly impact its potency and efficacy. [] For instance, the 2-(phenylmethyl)benzoyl substituent is crucial for its potent calcium channel activating properties. []
Q11: Are there any known structure-activity relationship studies for FPL 64176?
A11: The development of FPL 64176 involved QSAR studies to identify structural features responsible for its potent activity. The 2-(phenylmethyl)benzoyl substituent emerged as a key contributor to its efficacy. []
Q12: Does the chirality of FPL 64176 impact its activity?
A12: Unlike dihydropyridine calcium channel modulators like Bay K 8644, FPL 64176 is achiral and does not exhibit enantiomeric selectivity in its action. []
Q13: What is the impact of extracellular potassium concentration on FPL 64176 activity?
A13: The activity of FPL 64176, particularly its ability to induce smooth muscle contraction, is influenced by extracellular potassium levels. [] This suggests a potential interplay between potassium channels and FPL 64176-mediated effects.
Q14: Does FPL 64176 exhibit any voltage-dependent effects?
A14: Interestingly, FPL 64176 demonstrates some voltage-dependent effects. In particular, its ability to slow LTCC deactivation is more pronounced at more negative membrane potentials, while at very hyperpolarized potentials, deactivation becomes faster in the presence of FPL 64176. [] This suggests complex interactions between the drug, channel gating, and membrane voltage.
Q15: What is known about the toxicity and safety profile of FPL 64176?
A15: While the provided research papers primarily focus on the mechanistic and pharmacological characterization of FPL 64176, some studies hint at potential toxicity. For instance, in cultured rat cortical cells, FPL 64176 prevented antiepileptic drug-induced apoptosis, highlighting the importance of maintaining calcium homeostasis for neuronal survival. []
Q16: What are the potential future research directions for FPL 64176?
A16: Future research on FPL 64176 could focus on:
- Investigating subtype selectivity: Determining if FPL 64176 exhibits any selectivity for different LTCC subtypes (Cav1.2, Cav1.3, etc.) could be valuable for developing targeted therapies. [, ]
Q17: Could FPL 64176 be used as a tool to study LTCC function in different tissues and disease models?
A17: Yes, FPL 64176's unique pharmacological profile makes it a valuable tool for dissecting the physiological and pathophysiological roles of LTCCs. Its ability to activate LTCCs through a distinct mechanism compared to dihydropyridines offers a unique perspective on channel function and regulation. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-(4-Chloro-benzyl)-2-[2,2-dimethyl-3-(1H-tetrazol-5-yl)-propyl]-4-methyl-6-(5-phenyl-pyridin-2-ylmethoxy)-4,5-dihydro-1H-3-thia-1-aza-acenaphthylene](/img/structure/B1673914.png)
![3-[1-Benzyl-3-(3,3-dimethylbutanoyl)-5-(quinolin-2-ylmethoxy)indol-2-yl]-2,2-dimethylpropanoic acid](/img/structure/B1673915.png)
![N-[(4R)-1'-[2-(2,1,3-Benzoxadiazol-5-yl)ethyl]-4-hydroxyspiro[3,4-dihydrochromene-2,4'-piperidine]-6-yl]methanesulfonamide](/img/structure/B1673916.png)
![Sodium;[4-[2-[3-(3-amino-1-hydroxy-3-oxopropyl)-18-(10,12-dimethyltetradecanoylamino)-11,20,21,25-tetrahydroxy-15-(1-hydroxyethyl)-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-6-yl]-1,2-dihydroxyethyl]phenyl] hydrogen phosphate](/img/structure/B1673919.png)
![2-[4-[(2R,4S,5S)-4-hydroxy-2-[[(1S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]carbamoyl]-5-[(2-methylpropan-2-yl)oxycarbonylamino]-6-phenylhexyl]phenoxy]acetic acid](/img/structure/B1673921.png)





![(6As)-2-[2-[2-[[(6aS)-11-oxo-6a,7,8,9-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-2-yl]oxy]ethyl-methylamino]ethoxy]-6a,7,8,9-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-11-one](/img/structure/B1673931.png)
![3-[N-[(5-Ethyl-2-methoxy-6-methyl-3-pyridyl)methyl]amino]-5-ethyl-6-methylpyridin-2(1H)-one](/img/structure/B1673933.png)